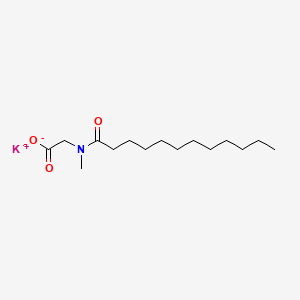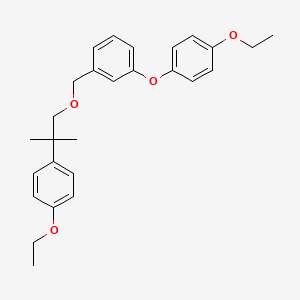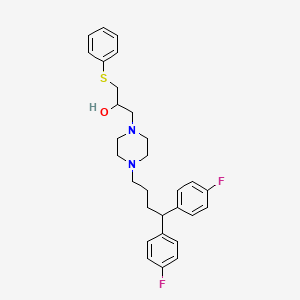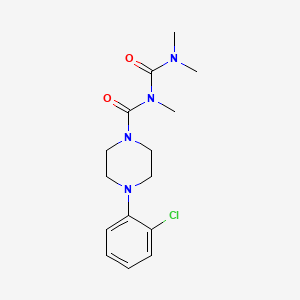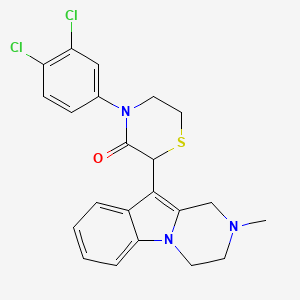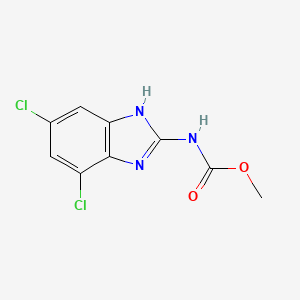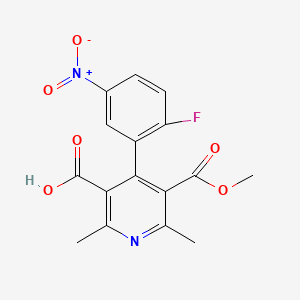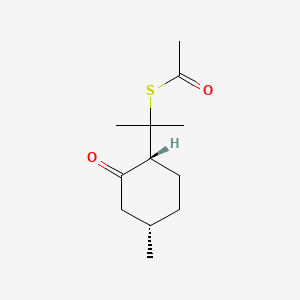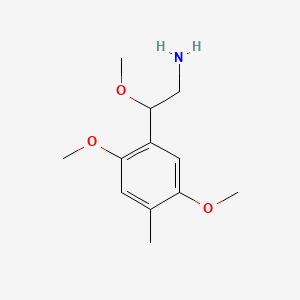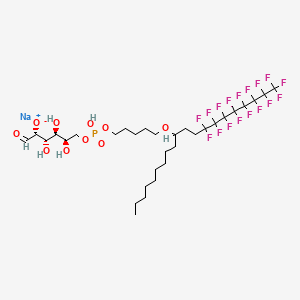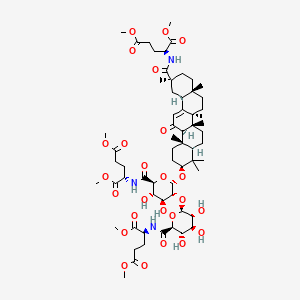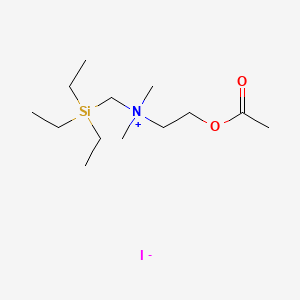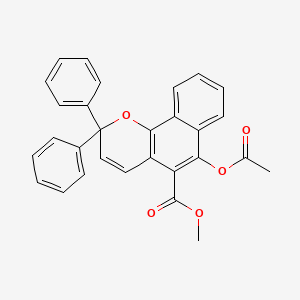
Diphenyl carbomethoxy acetoxy naphthopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of diphenyl carbomethoxy acetoxy naphthopyran typically involves the reaction of naphthopyran derivatives with phenyl groups under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process . Industrial production methods may involve more scalable approaches, such as solvent-free reactions via grinding or ball-milling .
Chemical Reactions Analysis
Diphenyl carbomethoxy acetoxy naphthopyran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Diphenyl carbomethoxy acetoxy naphthopyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diphenyl carbomethoxy acetoxy naphthopyran involves a ring-opening reaction upon exposure to UV light, leading to the formation of intensely colored merocyanine dyes . This reaction is reversible, allowing the compound to switch between different states under varying light conditions . The molecular targets and pathways involved include the naphthopyran scaffold, which undergoes structural changes to produce the desired photochromic effects .
Comparison with Similar Compounds
Diphenyl carbomethoxy acetoxy naphthopyran is unique due to its specific combination of functional groups and its robust photochromic properties. Similar compounds include other naphthopyran derivatives and chromenes, which also exhibit photochromic behavior but may differ in their reaction conditions and stability . For example, some naphthopyrans may have faster color fading rates or different spectral properties .
Properties
CAS No. |
169682-22-8 |
|---|---|
Molecular Formula |
C29H22O5 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl 6-acetyloxy-2,2-diphenylbenzo[h]chromene-5-carboxylate |
InChI |
InChI=1S/C29H22O5/c1-19(30)33-27-23-16-10-9-15-22(23)26-24(25(27)28(31)32-2)17-18-29(34-26,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-18H,1-2H3 |
InChI Key |
YDJGYKQKENIOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C3=CC=CC=C31)OC(C=C2)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



